

Clarifying the Subject: Two Distinct "Hexaphenols"

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Hexaphenol

CAS No.: 1506-76-9

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The name "**Hexaphenol**" is used for two different chemicals, which impacts the information relevant to your research.

Chemical Name	Common Name(s)	Formula	Key Characteristics & Relevance
Benzenehexol [1]	Hexahydroxybenzene, Hexaphenol	C ₆ H ₆ O ₆	A six-fold phenol of benzene; soluble in hot water; a starting material for discotic liquid crystals [1].
Hexaphenylbenzene [2]	Benzene, hexaphenyl-	C ₄₂ H ₃₀	A polyaromatic compound formed by a Diels-Alder reaction; very high melting point (454–456°C); very insoluble in common solvents, requiring high-boiling solvents like diphenyl ether for recrystallization [2] [3].

For pharmaceutical development, **Benzenehexol** is more likely the subject of interest due to its phenolic structure. Unfortunately, the search results do not provide detailed quantitative data on its solubility in various solvents or its pharmaceutical stability.

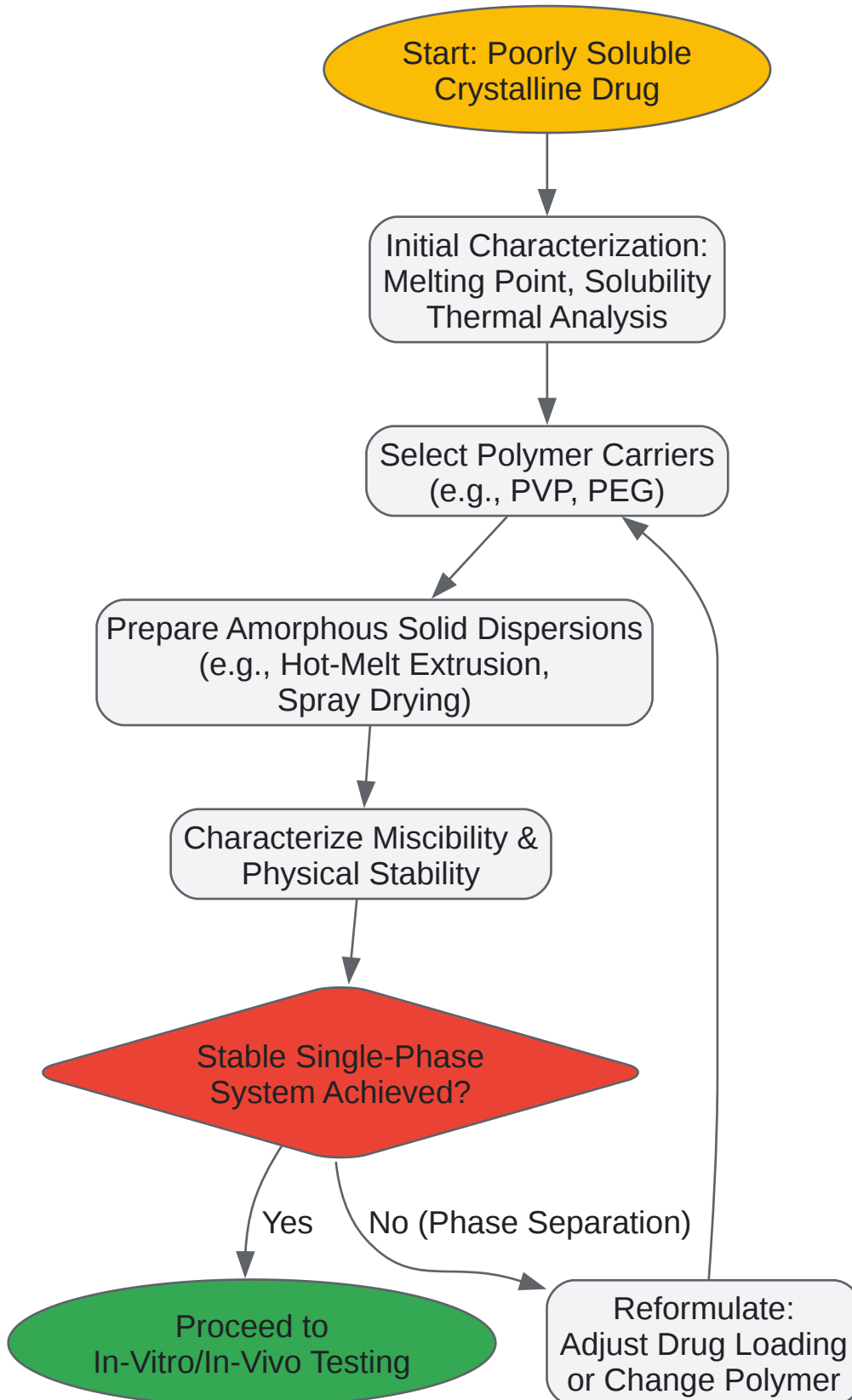
Experimental Insights & General Principles

While specific data for Benzenhexol is limited, the following information and general principles from pharmaceutical science can guide your experimental planning.

- **Synthesis & Basic Property of Benzenhexol:** It can be prepared from inositol and is reported to be a **crystalline solid soluble in hot water**, with a melting point above 310 °C [1]. This aligns with the typical need for pre-formulation solubility screening.
- **Key Consideration: Amorphous Solid Dispersions:** For poorly water-soluble drugs, forming an amorphous solid dispersion (ASD) with a polymer is a common strategy to enhance solubility and bioavailability [4]. The core of this approach relies on achieving **drug-polymer solubility and miscibility** to create a stable single-phase system [4].
- **Critical Experimental Protocols:**
 - **Determining Drug-Polymer Solubility/Miscibility:** This is vital for predicting the physical stability of an ASD. The search results highlight that there is no single well-established method, but common techniques include determining the **glass transition temperature (T_g)** of mixtures, using **melting point depression** (for crystalline drugs), and employing **solid-state NMR** spectroscopy [4].
 - **Solubility Measurement:** Standard protocols involve shaking flask methods where excess solid is equilibrated in a solvent at a constant temperature, followed by filtration and analytical quantification (e.g., HPLC, UV-Vis) of the dissolved solute.

The following diagram outlines a general experimental workflow for developing a stable amorphous formulation, based on these principles.

Workflow for Amorphous Formulation Development



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Decision workflow for amorphous formulation development.

A Path Forward for Your Research

Given the data gap, I suggest these steps to find the specific information you need:

- **Refine Your Search:** Use the specific IUPAC name "**Benzenehexol**" or "**hexahydroxybenzene**" in scientific databases like SciFinder, Reaxys, or PubMed.
- **Investigate Analogues:** Study the solubility and stability of structurally related polyphenolic compounds (e.g., pentahydroxybenzene, tetrahydroxy-p-benzoquinone) for predictive insights.
- **Conduct Experimental Screening:** Perform foundational experiments to measure the solubility of Benzenehexol in pharmaceutically relevant solvents (e.g., water, ethanol, PEG) and its pH-solubility profile.
- **Focus on Stability:** Since amorphous systems are meta-stable [4], prioritize testing the physical stability of any amorphous forms you generate under various temperature and humidity conditions.

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References

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To cite this document: Smolecule. [Clarifying the Subject: Two Distinct "Hexaphenols"]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1503141#solubility-and-stability-of-hexaphenol>]

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